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molecular formula C6H10N2O B1343069 4-Hydroxypiperidine-1-carbonitrile CAS No. 51075-37-7

4-Hydroxypiperidine-1-carbonitrile

Cat. No. B1343069
M. Wt: 126.16 g/mol
InChI Key: OPBQHNZSOOLCPP-UHFFFAOYSA-N
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Patent
US07132426B2

Procedure details

In a variation of the method described by Yarovenko et al, (Bull. Acad. Sci. USSR, Div. Chem. Sci. 1991, 40, 1924) ZnCl2, (1 N in ether, 120 mL, 120 mmol) was added in a dropwise fashion over 15 min to a magnetically stirred solution of N-hydroxy-isobutyramidine (12.2 g, 120 mmol) and 4-hydroxypiperidine-1-carbonitrile (12.6 g, 100 mmol) in ethyl acetate (500 mL). Precipitate formed immediately upon addition, and at a point the stirring bar became immobilized in the matrix, requiring the reaction to be manually shaken for the remainder of addition. After standing for 15 min, the supernatant was decanted and filtered, and the residue was rinsed twice with ether, furnishing a hard white precipitate which was collected by filtration. This material was taken up in conc. HCl (50 mL), diluted to 4 N with EtOH (100 mL), and refluxed for 1 h. Upon cooling, a white precipitate was removed by filtration, then the filtrate was reduced to 50 mL and diluted with 100 mL water. Solid Na2CO3 was added until the mixture was basic, CH2Cl2 was added, and the resulting mixture was filtered, rinsing with CH2Cl2. The organic extract was separated, dried over MgSO4, and the solvent was removed to afford a viscous, amber oil as 1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-ol (15.0 g, 71% yield): 1H NMR (CDCl3) δ 3.95 (m, 3H), 3.37 (m, 2H), 2.88 (m, 1H), 2.34 (br s, 1H), 1.93 (m, 2H), 1.63 (m, 2H), 1.28 (d, 6H, J=7.1 Hz); MS m/z 212.3 (M+).
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].[OH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]#N)[CH2:11][CH2:10]1>CCOCC.C(OCC)(=O)C.[Cl-].[Cl-].[Zn+2]>[CH:4]([C:3]1[N:7]=[C:15]([N:12]2[CH2:13][CH2:14][CH:9]([OH:8])[CH2:10][CH2:11]2)[O:1][N:2]=1)([CH3:6])[CH3:5] |f:4.5.6|

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ONC(C(C)C)=N
Name
Quantity
12.6 g
Type
reactant
Smiles
OC1CCN(CC1)C#N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Stirring
Type
CUSTOM
Details
to be manually shaken for the remainder of addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Precipitate formed immediately upon addition
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the residue was rinsed twice with ether
CUSTOM
Type
CUSTOM
Details
furnishing a hard white precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
ADDITION
Type
ADDITION
Details
diluted to 4 N with EtOH (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a white precipitate was removed by filtration
ADDITION
Type
ADDITION
Details
diluted with 100 mL water
ADDITION
Type
ADDITION
Details
Solid Na2CO3 was added until the mixture
ADDITION
Type
ADDITION
Details
CH2Cl2 was added
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
WASH
Type
WASH
Details
rinsing with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C1=NOC(=N1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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